Methyl 2-acetyl-3-methylbut-2-enoate
Description
Methyl 2-acetyl-3-methylbut-2-enoate is a substituted α,β-unsaturated ester characterized by a conjugated enone system (C=O and C=C bonds) and a methyl ester group. Its structure includes an acetyl substituent at the 2-position and a methyl group at the 3-position of the but-2-enoate backbone.
Properties
CAS No. |
35491-51-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-acetyl-3-methylbut-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-5(2)7(6(3)9)8(10)11-4/h1-4H3 |
InChI Key |
CDHWLGSCWGPPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)C)C(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-Acetyl-3-Methylbut-2-Enoate
- Structural Difference : The ethyl ester group replaces the methyl ester in the parent compound.
- Molecular Formula : C₉H₁₄O₃ (vs. C₈H₁₂O₃ for the methyl ester).
- Molecular Weight: 170.208 g/mol (monoisotopic mass: 170.094294) .
- Steric effects of the ethyl group may influence reactivity in nucleophilic additions or cyclization reactions.
Methyl 2-Cyano-3-Methylbut-2-Enoate
- Structural Difference: A cyano (-CN) group replaces the acetyl (-COCH₃) group at the 2-position.
- Molecular Formula: C₇H₉NO₂.
- Molecular Weight : 139.154 g/mol .
- Key Properties: The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, making it more reactive toward nucleophiles. Reduced hydrogen-bonding capacity (0 hydrogen donors vs. 1 in the acetyl analog) affects solubility and crystallinity.
- Applications: Likely used in cyanoalkylation reactions or as a precursor for heterocycles like pyridines.
Ethyl 3-Methylbut-2-Enoate
- Structural Difference : Lacks the acetyl group at the 2-position, simplifying the substituent profile.
- Molecular Formula : C₇H₁₂O₂.
- Molecular Weight : 128.17 g/mol .
- Key Properties: The absence of the acetyl group reduces conjugation, decreasing stability of the enolate intermediate. Less steric hindrance facilitates reactions like Diels-Alder or ester hydrolysis.
- Applications : A common intermediate in fragrance synthesis (e.g., ethyl senecioate).
(Z)-Methyl 3-Formylbut-2-Enoate
- Structural Difference : A formyl (-CHO) group replaces the acetyl (-COCH₃) at the 3-position.
- Molecular Formula : C₆H₈O₃.
- Molecular Weight : 128.13 g/mol .
- Key Properties :
- The formyl group increases electrophilicity but reduces steric bulk compared to acetyl.
- Higher reactivity in aldol-like condensations due to the aldehyde functionality.
- Applications: Potential use in synthesizing α,β-unsaturated aldehydes or cross-conjugated dienals.
Data Table: Comparative Analysis of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| Methyl 2-acetyl-3-methylbut-2-enoate | C₈H₁₂O₃ | ~170 (estimated) | Acetyl, methyl ester | Michael acceptor, cycloaddition substrate |
| Ethyl 2-acetyl-3-methylbut-2-enoate | C₉H₁₄O₃ | 170.208 | Acetyl, ethyl ester | Enhanced hydrophobicity, similar reactivity |
| Methyl 2-cyano-3-methylbut-2-enoate | C₇H₉NO₂ | 139.154 | Cyano, methyl ester | High electrophilicity, pyridine precursor |
| Ethyl 3-methylbut-2-enoate | C₇H₁₂O₂ | 128.17 | Methyl ester | Fragrance intermediate, Diels-Alder diene |
| (Z)-Methyl 3-formylbut-2-enoate | C₆H₈O₃ | 128.13 | Formyl, methyl ester | Aldol condensations, dienal synthesis |
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